molecular formula C9H6F3NO3 B15091525 2'-Nitro-6'-(trifluoromethyl)acetophenone CAS No. 1227600-54-5

2'-Nitro-6'-(trifluoromethyl)acetophenone

Cat. No.: B15091525
CAS No.: 1227600-54-5
M. Wt: 233.14 g/mol
InChI Key: LCXRHTVTVGRVAK-UHFFFAOYSA-N
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Description

Ethanone, 1-[2-nitro-6-(trifluoromethyl)phenyl]- is a chemical compound with the molecular formula C9H6F3NO3 It is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[2-nitro-6-(trifluoromethyl)phenyl]- typically involves the nitration of a trifluoromethyl-substituted aromatic compound followed by a Friedel-Crafts acylation reaction. The nitration process introduces the nitro group into the aromatic ring, and the Friedel-Crafts acylation attaches the ethanone moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts such as aluminum chloride (AlCl3) for the Friedel-Crafts acylation .

Mechanism of Action

Biological Activity

2'-Nitro-6'-(trifluoromethyl)acetophenone (CAS No. 1227600-54-5) is a chemical compound with notable biological activities. Its structure features a nitro group and a trifluoromethyl group, which influence its reactivity and interactions with biological systems. This article provides an overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H6F3NO3
  • Molecular Weight : 233.14 g/mol
  • IUPAC Name : 1-[2-nitro-6-(trifluoromethyl)phenyl]ethanone
  • CAS Number : 1227600-54-5
PropertyValue
Molecular FormulaC9H6F3NO3
Molecular Weight233.14 g/mol
IUPAC Name1-[2-nitro-6-(trifluoromethyl)phenyl]ethanone
CAS Number1227600-54-5

The biological activity of this compound is primarily attributed to its functional groups:

  • Nitro Group : The nitro group can undergo reduction to form reactive intermediates, which may interact with various biological molecules, including proteins and nucleic acids.
  • Trifluoromethyl Group : This group enhances the lipophilicity of the compound, potentially affecting its distribution and interaction within biological systems.

These interactions can lead to various physiological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The cytotoxicity has been quantified with IC50 values indicating potency against various cancer cell lines .

Study on Anticancer Effects

A study explored the anticancer effects of this compound on non-small cell lung cancer (NSCLC). The compound showed promising results in sensitizing cancer cells to chemotherapy agents like cisplatin, significantly lowering the IC50 values compared to controls .

Enzyme Inhibition Studies

Further research evaluated the inhibition of matrix metalloproteinases (MMPs), which are critical in cancer metastasis. The compound demonstrated selective inhibition against MMP-9, suggesting potential applications in cancer treatment .

Properties

CAS No.

1227600-54-5

Molecular Formula

C9H6F3NO3

Molecular Weight

233.14 g/mol

IUPAC Name

1-[2-nitro-6-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H6F3NO3/c1-5(14)8-6(9(10,11)12)3-2-4-7(8)13(15)16/h2-4H,1H3

InChI Key

LCXRHTVTVGRVAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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